molecular formula C16H22FN3O B2775994 N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide CAS No. 1436143-77-9

N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide

Cat. No. B2775994
CAS RN: 1436143-77-9
M. Wt: 291.37
InChI Key: UONQQGWITJBYJU-UHFFFAOYSA-N
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Description

“N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide” is a chemical compound with the molecular formula C16H22FN3O. It is a complex molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of such compounds often involves the use of pyrrolidine, a versatile scaffold for creating biologically active compounds . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols has been reported, which provides several types of pyrrolidines in very good yields .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a five-membered ring with one nitrogen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the pyrrolidine ring. The pyrrolidine ring is a versatile scaffold that can be used to create a variety of biologically active compounds . The reactivity of this compound can be influenced by steric factors and the spatial orientation of substituents .

Scientific Research Applications

Discovery and Development of Met Kinase Inhibitors

The discovery of N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide derivatives has significantly contributed to the development of selective Met kinase inhibitors. These compounds exhibit potent enzyme inhibition and improved aqueous solubility and kinase selectivity, leading to complete tumor stasis in Met-dependent models. This advancement has paved the way for clinical trials, highlighting the compound's potential in cancer therapy Gretchen M. Schroeder et al., 2009.

Synthesis and Non-Linear Optical Properties

The compound has also been synthesized through water-mediated reactions, showcasing its versatile synthetic accessibility. Its derivatives exhibit non-linear optical (NLO) properties and potential anticancer activities through molecular docking analyses, suggesting a broad spectrum of scientific applications beyond kinase inhibition R. Jayarajan et al., 2019.

Antibacterial Activity

Another area of application includes the development of analogues with antibacterial properties. These compounds demonstrate significant in vitro and in vivo activity, offering a promising direction for new antibacterial agents. This highlights the compound's potential in addressing bacterial infections and resistance H. Egawa et al., 1984.

Antitubercular and Antibacterial Activities

Derivatives of N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide have shown potent antitubercular and antibacterial activities. Through meticulous design and synthesis, these compounds exhibit promising in vitro and in vivo efficacy, further expanding their therapeutic potential S. Bodige et al., 2019.

Future Directions

The future directions for the study and application of this compound could involve further exploration of its biological activity and potential uses in medicinal chemistry. The pyrrolidine ring is a versatile scaffold that can be used to create a variety of biologically active compounds, suggesting potential for the development of new drugs .

properties

IUPAC Name

N-[1-(cyclopentylmethyl)pyrrolidin-3-yl]-2-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O/c17-15-9-13(5-7-18-15)16(21)19-14-6-8-20(11-14)10-12-3-1-2-4-12/h5,7,9,12,14H,1-4,6,8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONQQGWITJBYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2CCC(C2)NC(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide

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